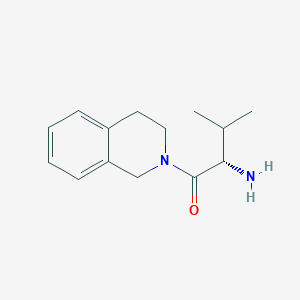![molecular formula C21H22N4O5 B14111234 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a quinazolinone core, and an ethoxypropyl side chain. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the quinazolinone core. The final step involves the coupling of these intermediates under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new therapeutic agents or studying biochemical pathways.
Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific diseases or conditions.
Industry: Its derivatives could be used in the development of new materials or as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their functions.
類似化合物との比較
Similar Compounds
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Lacks the ethoxypropyl side chain, which may affect its biological activity.
(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Contains a methoxypropyl side chain instead of ethoxypropyl, potentially altering its chemical properties.
Uniqueness
The presence of the ethoxypropyl side chain in (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique feature may make it a more promising candidate for specific applications in research and industry.
特性
分子式 |
C21H22N4O5 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H22N4O5/c1-2-28-11-5-10-25-19(15-6-3-4-7-16(15)23-21(25)27)24-20(26)22-14-8-9-17-18(12-14)30-13-29-17/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H2,22,24,26) |
InChIキー |
XDZOCZMRBMACFY-UHFFFAOYSA-N |
正規SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


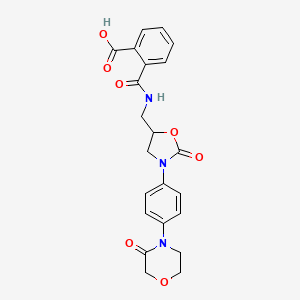
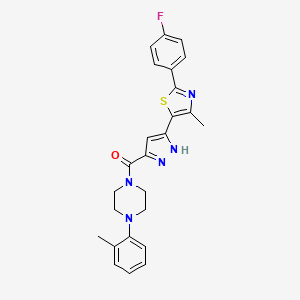
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)
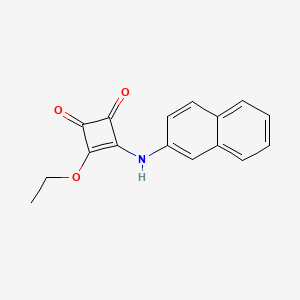


![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)
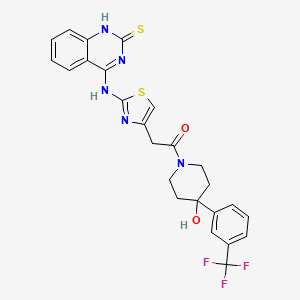
![N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14111195.png)

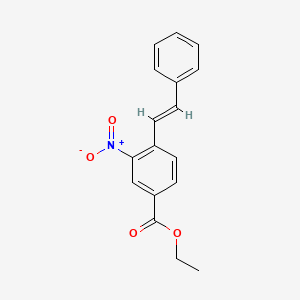
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)
